molecular formula C11H13ClN2O4 B8397014 N-(5-Chloro-2-nitrophenyl)-2-methylalanine methyl ester

N-(5-Chloro-2-nitrophenyl)-2-methylalanine methyl ester

Cat. No. B8397014
M. Wt: 272.68 g/mol
InChI Key: ADXISAQOBKJNAQ-UHFFFAOYSA-N
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Patent
US05668282

Procedure details

A mixture of N-(5-chloro-2-nitrophenyl)-2-methylalanine (X, EXAMPLE 10, 22.3 g, DMF (260 ml), potassium carbonate (35.6 g), and iodomethane (26.9 ml) is stirred at 20°-25° for 16 hr. Aqueous workup (ether, water and saline washes, drying over magnesium sulfate) gives the title compound, mp 87°-89°; IR (Nujol) 3349, 2954, 2925, 1737, 1606, 1489, 1330, 1263, 1230, 1149 and 752 cm-1 ; NMR (CDCl3) 8.48, 8.15, 6.65, 6.54, 3.77 and 1.69 δ; MS (EI) 272 and 213 m/z.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35.6 g
Type
reactant
Reaction Step One
Quantity
26.9 mL
Type
reactant
Reaction Step One
Name
Quantity
260 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:15]([O-:17])=[O:16])=[C:6]([NH:8][C:9]([CH3:14])([C:11]([OH:13])=[O:12])[CH3:10])[CH:7]=1.[C:18](=O)([O-])[O-].[K+].[K+].IC>CN(C=O)C>[CH3:18][O:12][C:11](=[O:13])[C:9]([CH3:10])([CH3:14])[NH:8][C:6]1[CH:7]=[C:2]([Cl:1])[CH:3]=[CH:4][C:5]=1[N+:15]([O-:17])=[O:16] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(=C(C1)NC(C)(C(=O)O)C)[N+](=O)[O-]
Name
Quantity
35.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
26.9 mL
Type
reactant
Smiles
IC
Name
Quantity
260 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
is stirred at 20°-25° for 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Aqueous workup (ether, water and saline washes, drying over magnesium sulfate)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(C(NC1=C(C=CC(=C1)Cl)[N+](=O)[O-])(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.